1,3-Dithiolane, 2-pentyl-
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Overview
Description
1,3-Dithiolane, 2-pentyl- is an organic compound belonging to the class of 1,3-dithiolanes. These compounds are characterized by a five-membered ring containing two sulfur atoms at positions 1 and 3, and a pentyl group attached to the second carbon. The molecular formula of 1,3-Dithiolane, 2-pentyl- is C8H16S2, and it has a molecular weight of 176.34 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dithiolane, 2-pentyl- can be synthesized from carbonyl compounds through a thioacetalization reaction. This involves the reaction of a carbonyl compound with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst . Common catalysts include p-toluenesulfonic acid, silica gel, and yttrium triflate . The reaction typically proceeds under mild conditions, often at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of 1,3-Dithiolane, 2-pentyl- follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as tungstophosphoric acid and iodine have been employed for large-scale thioacetalization .
Chemical Reactions Analysis
Types of Reactions: 1,3-Dithiolane, 2-pentyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Substitution: Nucleophilic substitution reactions can occur with reagents such as organolithium or Grignard reagents.
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH, I2, Br2, Cl2, MnO2/CH2Cl2.
Reduction: H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, NaBH4.
Substitution: RLi, RMgX, RCuLi, NH3, RNH2, NaOCH3.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can produce thiols or hydrocarbons .
Scientific Research Applications
1,3-Dithiolane, 2-pentyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-Dithiolane, 2-pentyl- involves its ability to form stable thioacetal linkages, which can protect carbonyl groups during multi-step synthetic processes . Its reactivity is influenced by the presence of the sulfur atoms, which can participate in various chemical transformations, including oxidation and reduction reactions . The compound can also undergo ring-opening reactions, leading to the formation of reactive intermediates that can further react with other molecules .
Comparison with Similar Compounds
1,3-Dithianes: These compounds are similar in structure but contain a six-membered ring with two sulfur atoms at positions 1 and 3.
1,2-Dithiolanes: These compounds have a five-membered ring with sulfur atoms at positions 1 and 2.
Uniqueness: 1,3-Dithiolane, 2-pentyl- is unique due to its specific ring structure and the presence of the pentyl group, which can influence its reactivity and physical properties. Compared to 1,3-dithianes, 1,3-Dithiolane, 2-pentyl- has a smaller ring size, which can lead to different reactivity patterns and applications . The presence of the pentyl group also makes it more hydrophobic, which can be advantageous in certain applications .
Properties
CAS No. |
74585-39-0 |
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Molecular Formula |
C8H16S2 |
Molecular Weight |
176.3 g/mol |
IUPAC Name |
2-pentyl-1,3-dithiolane |
InChI |
InChI=1S/C8H16S2/c1-2-3-4-5-8-9-6-7-10-8/h8H,2-7H2,1H3 |
InChI Key |
YJUZCFVPNJTKOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1SCCS1 |
Origin of Product |
United States |
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